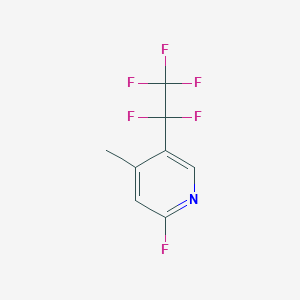

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c1-4-2-6(9)15-3-5(4)7(10,11)8(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFWHKJSPGVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199648 | |

| Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246466-30-7 | |

| Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Pentafluoroethyl Pyridine

Retrosynthetic Analysis and Strategic Design for the Synthesis of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The strategic design for its synthesis can be approached in two primary ways: constructing the substituted pyridine (B92270) ring from acyclic precursors or functionalizing a pre-existing pyridine core.

Approach 1: Pyridine Ring Construction

This approach involves the cyclization of appropriately substituted acyclic precursors. A plausible disconnection would be a multicomponent reaction, such as the Hantzsch pyridine synthesis or similar methodologies, which would allow for the convergent assembly of the pyridine ring with the desired substituents or their precursors in place. For instance, a β-ketoester, an aldehyde, and an ammonia (B1221849) source could be condensed to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. The challenge in this approach lies in the synthesis of the appropriately functionalized precursors, particularly those bearing the pentafluoroethyl group.

Approach 2: Functionalization of a Pre-formed Pyridine Ring

This is often a more practical approach, starting with a commercially available or readily synthesized pyridine derivative. The key challenge here is the regioselective introduction of the three distinct substituents. The retrosynthetic disconnections for this approach would involve the sequential introduction of the fluoro, methyl, and pentafluoroethyl groups. The order of these introductions is critical to control the regioselectivity, governed by the directing effects of the substituents already present on the ring.

A logical retrosynthetic pathway could involve:

Disconnection of the C-F bond: This suggests a late-stage fluorination of a 4-methyl-5-pentafluoroethyl-pyridine precursor. This is a common strategy in medicinal chemistry.

Disconnection of the C-C(pentafluoroethyl) bond: This would involve the introduction of the pentafluoroethyl group onto a 2-fluoro-4-methylpyridine (B58000) scaffold.

Disconnection of the C-C(methyl) bond: This would entail the methylation of a 2-fluoro-5-pentafluoroethyl-pyridine, which is generally less common due to the challenges in controlling the regioselectivity of pyridine methylation.

Considering the electronic nature of the pyridine ring and the directing effects of the substituents, a forward synthesis would likely commence with a pyridine derivative that allows for controlled, stepwise functionalization.

Development of Novel Synthetic Routes to this compound

The development of synthetic routes to this compound hinges on the effective control of regioselectivity and the efficient introduction of the fluorine and pentafluoroethyl groups.

Regioselective Functionalization Approaches on the Pyridine Core

The regioselective functionalization of the pyridine core is paramount in achieving the desired substitution pattern. The electronic nature of the pyridine ring, being electron-deficient, dictates that nucleophilic substitution occurs preferentially at the 2- and 4-positions, while electrophilic substitution is generally difficult and occurs at the 3-position. wikipedia.org The presence of substituents further modifies this reactivity.

A plausible strategy would be to start with a pre-functionalized pyridine, for example, a 2-chloro-4-methylpyridine (B103993). The methyl group at the 4-position would influence the regioselectivity of subsequent reactions. The introduction of the pentafluoroethyl group at the 5-position could be achieved through a variety of cross-coupling reactions. For instance, a halogenated (e.g., brominated or iodinated) 2-chloro-4-methylpyridine at the 5-position could undergo a palladium-catalyzed cross-coupling reaction with a pentafluoroethylating agent.

Alternatively, a 3-amino-4-methylpyridine (B17607) could be a versatile starting material. The amino group can be converted to a variety of other functional groups and can also direct the regioselectivity of subsequent reactions. For example, the amino group could be diazotized and replaced with a halogen, which can then be used as a handle for the introduction of the pentafluoroethyl group.

The table below summarizes potential regioselective functionalization strategies starting from a substituted pyridine.

| Starting Material | Reagents and Conditions | Product | Notes |

| 2-Chloro-4-methyl-5-bromopyridine | C2F5-source, Pd catalyst, ligand, base | 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine | The pentafluoroethyl group is introduced via cross-coupling. |

| 3-Amino-4-methylpyridine | 1. NaNO2, HBr; 2. C2F5-source, Cu catalyst | 3-Bromo-4-methyl-5-pentafluoroethyl-pyridine | Sandmeyer-type reaction followed by perfluoroalkylation. |

| 4-Methylpyridine | 1. Directed lithiation; 2. I2; 3. C2F5-source, Pd catalyst | 4-Methyl-3-pentafluoroethyl-pyridine | Introduction of the pentafluoroethyl group at the 3-position. |

Advanced Fluorination Strategies for Pyridine Ring Introduction

The introduction of the fluorine atom at the 2-position can be accomplished through several advanced fluorination strategies. The choice of method depends on the nature of the precursor and the desired reaction conditions.

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of this compound, this would typically involve the fluorination of a 4-methyl-5-pentafluoroethyl-pyridine precursor. However, the direct electrophilic fluorination of pyridines can be challenging due to the electron-deficient nature of the ring. To overcome this, the pyridine ring can be activated, for example, by conversion to a pyridine N-oxide. The N-oxide increases the electron density of the ring, facilitating electrophilic attack.

Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts. msu.edunih.gov The reaction conditions are generally mild, and the regioselectivity can often be controlled by the steric and electronic properties of the substituents.

| Substrate | Fluorinating Agent | Catalyst/Solvent | Product |

| 4-Methyl-5-pentafluoroethyl-pyridine N-oxide | Selectfluor® | Acetonitrile (B52724) | This compound N-oxide |

| Lithiated 4-methyl-5-pentafluoroethyl-pyridine | NFSI | THF | This compound |

Nucleophilic fluorination is a powerful method for the synthesis of fluorinated pyridines, typically involving the displacement of a leaving group (such as a halide or a nitro group) by a fluoride (B91410) ion. wikipedia.org For the target molecule, a plausible precursor would be 2-chloro-4-methyl-5-pentafluoroethyl-pyridine. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrogen atom in the pyridine ring. echemi.comstackexchange.com

Common sources of fluoride for nucleophilic fluorination include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides. The reaction is often carried out in a polar aprotic solvent at elevated temperatures. The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts.

| Substrate | Fluoride Source | Solvent/Conditions | Product |

| 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine | KF | DMSO, 150 °C | This compound |

| 2-Bromo-4-methyl-5-pentafluoroethyl-pyridine | CsF | Sulfolane, 180 °C | This compound |

| 2-Nitro-4-methyl-5-pentafluoroethyl-pyridine | TBAF | THF, rt | This compound |

Direct C-H fluorination has emerged as a highly attractive and atom-economical method for the synthesis of organofluorine compounds. nih.gov This approach avoids the need for pre-functionalization of the substrate. For the synthesis of this compound, this would involve the direct conversion of a C-H bond at the 2-position of 4-methyl-5-pentafluoroethyl-pyridine to a C-F bond.

Various transition-metal-catalyzed C-H fluorination methods have been developed, often employing palladium, copper, or silver catalysts. These reactions typically involve an oxidant and a fluoride source. The regioselectivity of C-H fluorination can be controlled by the directing effect of substituents on the pyridine ring or by the use of directing groups. The nitrogen atom in the pyridine ring itself can direct fluorination to the C2 position.

| Substrate | Reagents | Catalyst | Product |

| 4-Methyl-5-pentafluoroethyl-pyridine | AgF, Oxidant | Pd(OAc)2 | This compound |

| 4-Methyl-5-pentafluoroethyl-pyridine | Selectfluor® | Ag(I) catalyst | This compound |

Introduction of Pentafluoroethyl Groups via Contemporary Methods

The incorporation of a pentafluoroethyl (C2F5) group onto a pyridine ring is a key challenge in the synthesis of the target molecule. Modern synthetic chemistry offers several powerful methods for this transformation, broadly categorized into perfluoroalkylation reactions and the use of specialized organometallic reagents.

Perfluoroalkylation reactions, particularly those proceeding through a radical mechanism, are a common strategy for forming C-C bonds with perfluoroalkyl moieties. Pentafluoroethyl iodide (C2F5I) is a widely used precursor for generating the pentafluoroethyl radical (•C2F5) under thermal or photochemical conditions. fluorine1.rufluorine1.ru This radical species can then add to a suitable pyridine precursor. For instance, a plausible route could involve the radical perfluoroalkylation of a 2-fluoro-4-methylpyridine derivative. fluorine1.ru

Recent advancements have also explored photochemical approaches that can be more selective and proceed under milder conditions. For example, the activation of fluorinated anhydrides by pyridine N-oxides under photoredox catalysis has been shown to be a scalable method for generating perfluoroalkyl radicals. researchgate.net While demonstrated for trifluoromethylation, this principle can be extended to pentafluoroethylation.

Another innovative approach involves the use of 4-pyridyl perfluoroalkyl sulfides as shelf-stable and practical nucleophilic perfluoroalkylation reagents. chemrxiv.orgchemrxiv.org These reagents release a perfluoroalkyl anion equivalent upon activation with a diboron (B99234) compound and a base, which can then react with a suitable electrophilic pyridine precursor. chemrxiv.orgchemrxiv.org

Perfluoroalkyl organometallic reagents are highly effective for introducing perfluoroalkyl groups via cross-coupling reactions. A key precursor for the synthesis of this compound would be a 5-substituted-2-fluoro-4-methylpyridine, where the substituent is a leaving group such as iodine or a boronic acid/ester.

Copper-mediated reactions have shown great promise in this area. For example, a CuCF2CF3 species, which can be generated from readily available (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), has been successfully used for the pentafluoroethylation of (hetero)arylboronates under aerobic conditions with 1,10-phenanthroline (B135089) as a ligand. sioc.ac.cn This suggests a synthetic pathway where 2-fluoro-4-methylpyridine-5-boronic acid is coupled with a copper-pentafluoroethyl reagent.

Alternatively, copper-catalyzed pentafluoroethylation of aryl iodides using pentafluoroethylsilane (Et3SiCF2CF3) as the C2F5 source presents another viable route. rsc.org This would involve the synthesis of 2-fluoro-5-iodo-4-methylpyridine (B1461707) as the key intermediate.

Table 1: Comparison of Contemporary Pentafluoroethylation Methods

| Method | Reagent/Precursor | Typical Conditions | Advantages | Potential Challenges |

| Radical Perfluoroalkylation | C2F5I | Radical initiator (AIBN, etc.), heat or light | Readily available reagents | Regioselectivity issues, harsh conditions |

| Photochemical Perfluoroalkylation | Perfluoropropionic anhydride, Pyridine N-oxide | Photoredox catalyst, visible light | Mild conditions, scalable | Requires specific activators |

| Nucleophilic Perfluoroalkylation | 4-Pyridyl pentafluoroethyl sulfide | Diboron(4) compound, base | Stable reagent, good for multi-step synthesis | Requires specific activation conditions |

| Copper-mediated Cross-Coupling | Arylboronic acid + TMSCF3/Cu source | Cu catalyst, ligand (e.g., phenanthroline), air | Uses readily available TMSCF3 | Requires synthesis of boronic acid precursor |

| Copper-catalyzed Cross-Coupling | Aryl iodide + Et3SiCF2CF3 | Cu catalyst, ligand | Direct use of C2F5 source | Requires synthesis of iodo-precursor |

Optimization of Reaction Conditions for High-Yield and High-Purity Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction parameters. For the key cross-coupling step, several factors are critical.

Catalyst System: The choice of transition metal, ligand, and additives is paramount. In copper-catalyzed reactions, ligands such as 1,10-phenanthroline can be crucial for facilitating the reaction with organoboronates. sioc.ac.cn For palladium-catalyzed couplings, the choice of phosphine (B1218219) ligand can significantly impact reaction efficiency and selectivity.

Solvent: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalyst. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used in cross-coupling reactions.

Base: The nature and stoichiometry of the base are critical, particularly in reactions like Suzuki-Miyaura coupling, where it activates the boronic acid component. Inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are frequently employed.

Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials, products, or catalyst.

Purity of Starting Materials: The synthesis of the requisite precursors, such as 2-fluoro-5-iodo-4-methylpyridine or its boronic acid equivalent, must be optimized to ensure high purity, as impurities can interfere with the final catalytic step. The preparation of 2-fluoro-4-methylpyridine itself can be achieved from 2-amino-4-methylpyridine (B118599) via diazotization. sigmaaldrich.comsigmaaldrich.com Subsequent functionalization at the 5-position, for example through nitration to give 2-fluoro-4-methyl-5-nitropyridine (B101823) followed by reduction and Sandmeyer reaction, would be a critical sequence to optimize. nih.gov

Table 2: Key Parameters for Optimization in a Hypothetical Copper-Catalyzed Pentafluoroethylation

| Parameter | Variable Options | Desired Outcome | Rationale |

| Copper Source | CuI, Cu(OAc)2, CuTC | High catalytic turnover | Affects the generation and stability of the active Cu-C2F5 species. |

| Ligand | 1,10-phenanthroline, bipyridine, phosphines | Enhanced reaction rate and yield | Stabilizes the copper catalyst and facilitates reductive elimination. |

| Solvent | DMF, NMP, Dioxane, Toluene | Good solubility of all components, high boiling point | Solvent polarity and coordinating ability can influence catalyst activity. |

| Temperature | 80 - 140 °C | Complete conversion in a reasonable time | Balances reaction kinetics against thermal decomposition. |

| Stoichiometry | Ratio of aryl halide to C2F5 source | Maximize conversion of the limiting reagent | Excess of one reagent may be required to drive the reaction to completion. |

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Both transition-metal catalysis and, more recently, organocatalysis offer powerful tools for the key bond-forming steps.

Transition metal-catalyzed cross-coupling reactions are among the most robust methods for forming aryl-perfluoroalkyl bonds. As discussed, copper-catalyzed reactions are particularly relevant for pentafluoroethylation. sioc.ac.cnrsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also highly applicable. A synthetic strategy could involve the coupling of a 2-fluoro-4-methyl-5-halopyridine (e.g., bromo- or iodo-) with a pentafluoroethyl-metal reagent or, conversely, the coupling of a 2-fluoro-4-methyl-5-organometallic pyridine (e.g., a boronic ester) with an electrophilic pentafluoroethyl source. Pyridine-2-sulfinates have also emerged as effective coupling partners in palladium-catalyzed reactions, offering an alternative to boronic acids which can sometimes be difficult to prepare. sigmaaldrich.com

While transition-metal catalysis is well-established, organocatalysis represents a rapidly evolving field for the functionalization of heterocycles. Photochemical organocatalytic methods have been developed for the functionalization of pyridines. iciq.orgnih.gov These reactions often proceed via the formation of pyridinyl radicals. iciq.orgnih.gov

A potential, albeit speculative, organocatalytic approach to the target molecule could involve the single-electron reduction of a protonated 2-fluoro-4-methylpyridine to generate a pyridinyl radical. This radical could then be trapped by a pentafluoroethyl radical generated from a suitable precursor. A dithiophosphoric acid, for example, has been shown to act as a triple-function organocatalyst: as a Brønsted acid for protonation, a single-electron transfer reductant, and a hydrogen atom abstractor. iciq.orgnih.gov Applying this concept to a perfluoroalkylation reaction would represent a novel, metal-free approach to the synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The hypothetical synthesis of this compound is envisioned to proceed in three main steps, starting from a commercially available precursor, 2-chloro-4-methyl-5-iodopyridine:

Palladium-catalyzed cross-coupling: Introduction of the pentafluoroethyl group via a coupling reaction with a suitable reagent like pentafluoroethyl-triethoxysilane.

Nucleophilic Aromatic Substitution (SNAr): Conversion of the chloro-substituent to a fluoro-substituent using a fluoride source.

Final Product Formation: The desired this compound.

This proposed route provides a framework for a detailed analysis from a green chemistry perspective.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. cas.cn The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. dynamicscience.com.au

For the hypothetical multi-step synthesis of this compound, the atom economy of each step is calculated to identify areas of potential waste generation.

Hypothetical Reaction Scheme:

Step 1: Cross-Coupling

2-Chloro-4-methyl-5-iodopyridine + C2F5Si(OEt)3 + Catalyst/Base → 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine + Byproducts

Step 2: Fluorination (SNAr)

2-Chloro-4-methyl-5-pentafluoroethyl-pyridine + KF → this compound + KCl

The following interactive table provides a detailed breakdown of the theoretical atom economy for each step in the proposed synthesis.

| Step | Reactants | Desired Product | Byproducts | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |

| 1. Cross-Coupling | 2-Chloro-4-methyl-5-iodopyridine, Pentafluoroethyl-triethoxysilane | 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine | Iodo-triethoxysilane and other salts | 269.45 + 262.25 = 531.7 | 247.58 | 46.56% |

| 2. Fluorination | 2-Chloro-4-methyl-5-pentafluoroethyl-pyridine, Potassium Fluoride (KF) | This compound | Potassium Chloride (KCl) | 247.58 + 58.10 = 305.68 | 231.11 | 75.61% |

| Overall (Theoretical) | Sum of reactants from all steps leading to the final product | This compound | All generated byproducts | - | 231.11 | Lower than 46.56% |

Analysis of Reaction Efficiency:

The atom economy calculations highlight that the cross-coupling step is the least atom-economical part of the synthesis. This is typical for reactions that utilize stoichiometric reagents that are not incorporated into the final product.

Catalyst Optimization: Developing a highly efficient and recyclable catalyst for the cross-coupling step to minimize catalyst loading and waste.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize the yield and selectivity of each step, thereby reducing the formation of side products.

Minimizing Stoichiometric Reagents: Exploring catalytic alternatives to stoichiometric reagents where possible.

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. rsc.org For the synthesis of fluorinated compounds, solvent choice is also crucial for reaction success and safety. researchgate.net

In the proposed synthesis, solvents would be required for both the cross-coupling and the fluorination steps. Traditional syntheses might employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. However, from a green chemistry perspective, these solvents have notable drawbacks related to toxicity and disposal.

The following table compares potential solvents for the proposed synthesis based on green chemistry principles.

| Solvent | Class | Key Advantages | Key Disadvantages | Green Chemistry Rating |

| Dimethylformamide (DMF) | Polar Aprotic | Good solvating power for a wide range of reagents. | High boiling point, toxicity (reprotoxic), difficult to recycle. rsc.org | Poor |

| Acetonitrile | Polar Aprotic | Lower boiling point than DMF, good for many catalytic reactions. | Toxic, derived from non-renewable resources. | Moderate |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Bio-derived, lower toxicity than THF, forms less peroxides. | Can be more expensive than traditional solvents. | Good |

| Cyclopentyl methyl ether (CPME) | Ether | High boiling point, low water miscibility, stable to acids and bases. | Higher cost, less data available on broad applicability. | Good |

| Ionic Liquids (ILs) | Salt (liquid at <100°C) | Negligible vapor pressure, tunable properties, potential for catalyst recycling. | High viscosity, potential toxicity, cost, and difficulty in purification. researchgate.net | Moderate to Good |

| Water | Aqueous | Non-toxic, non-flammable, inexpensive. rsc.org | Limited solubility of many organic reagents, potential for side reactions. | Excellent (if applicable) |

Waste Minimization Strategies:

Solvent Recycling: Implementing distillation and other purification techniques to recover and reuse solvents.

Solvent-Free Reactions: Investigating the feasibility of conducting reactions under solvent-free conditions, for example, using mechanochemistry (ball-milling). rsc.org

Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused in subsequent batches.

One-Pot Synthesis: Designing a synthetic sequence where multiple steps can be carried out in the same reactor without isolating intermediates. This reduces solvent use, energy consumption, and waste generation. For the proposed synthesis, a one-pot cross-coupling and fluorination could be a potential area of investigation.

The development of sustainable reagents and processes aims to reduce the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

Sustainable Reagents:

For the proposed synthesis, several opportunities exist to replace traditional reagents with more sustainable alternatives.

| Reaction Step | Traditional Reagent/Catalyst | Sustainable Alternative | Rationale for Improvement |

| Cross-Coupling | Palladium-based catalysts | Earth-abundant metal catalysts (e.g., iron, copper, nickel). dovepress.com | Reduces reliance on precious and expensive metals, often with lower toxicity. |

| Fluorination | Anhydrous potassium fluoride with phase-transfer catalysts | Solid-supported fluoride reagents, or the use of greener activating agents. | Simplifies purification, potentially reduces the need for hazardous phase-transfer catalysts, and allows for easier reagent handling. |

| Base in Coupling | Strong organic or inorganic bases (e.g., sodium tert-butoxide) | Weaker, more benign bases like potassium carbonate, or exploring base-free reaction conditions. | Reduces the generation of salt waste and can improve the functional group tolerance of the reaction. |

Sustainable Processes:

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times from hours to minutes, leading to significant energy savings and potentially higher yields. This could be particularly beneficial for the thermally demanding SNAr fluorination step.

Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a traditional batch process offers several advantages, including improved heat transfer, enhanced safety (especially for exothermic reactions), and easier scalability. It can also facilitate the integration of in-line purification and analysis, leading to a more efficient and less wasteful process.

Photocatalysis: For certain C-H functionalization or coupling reactions, visible-light photocatalysis can offer a milder and more energy-efficient alternative to traditional thermal methods, often proceeding at room temperature. acs.org

By systematically applying these green chemistry principles to the hypothetical synthesis of this compound, a more sustainable and efficient manufacturing process can be envisioned. This approach not only minimizes environmental impact but also aligns with the economic and safety benefits of modern chemical production.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methyl 5 Pentafluoroethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine. The presence of various magnetically active nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N, provides a comprehensive picture of the molecular structure and electronic environment.

Multi-Nuclear NMR Investigations (¹H, ¹³C, ¹⁹F, ¹⁵N)

Multi-nuclear NMR studies offer specific insights into the different components of the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methyl group and the aromatic proton on the pyridine (B92270) ring. The methyl protons (4-CH₃) would likely appear as a singlet, while the aromatic proton (H-3 or H-6) would show couplings to the adjacent fluorine atoms.

¹³C NMR: The carbon-13 spectrum provides information on all carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached fluorine atoms, with carbons directly bonded to fluorine exhibiting large C-F coupling constants. fluorine1.ru

¹⁹F NMR: The fluorine-19 spectrum is crucial for characterizing the fluorinated substituents. It would display distinct signals for the fluorine atom on the pyridine ring (2-F) and the two different fluorine environments in the pentafluoroethyl group (-CF₂CF₃). The spectrum would be characterized by complex spin-spin couplings between the different fluorine nuclei. The chemical shift of fluorine is highly sensitive to its electronic environment. nih.govnih.gov

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift would be influenced by the electron-withdrawing effects of the fluorine and pentafluoroethyl substituents.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | 4-CH₃ | ~2.5 | s | - |

| H-3 | ~7.0-7.5 | d | J(H,F) ≈ 2-5 | |

| H-6 | ~8.0-8.5 | d | J(H,F) ≈ 7-10 | |

| ¹³C | C-2 | ~160-165 | d | ¹J(C,F) ≈ 240-260 |

| C-3 | ~120-125 | d | ²J(C,F) ≈ 20-30 | |

| C-4 | ~140-145 | q | ³J(C,F) ≈ 3-5 | |

| C-5 | ~125-130 | tq | ²J(C,CF₂) ≈ 25-35, ³J(C,CF₃) ≈ 1-3 | |

| C-6 | ~145-150 | d | ²J(C,F) ≈ 15-25 | |

| 4-CH₃ | ~15-20 | q | ³J(C,F) ≈ 1-3 | |

| -CF₂- | ~110-120 | tq | ¹J(C,F) ≈ 280-300, ²J(C,F) ≈ 30-40 | |

| -CF₃ | ~115-125 | qt | ¹J(C,F) ≈ 270-290, ²J(C,F) ≈ 30-40 | |

| ¹⁹F | 2-F | ~ -70 to -90 | m | - |

| -CF₂- | ~ -110 to -120 | q | ³J(F,F) ≈ 5-15 | |

| -CF₃ | ~ -80 to -90 | t | ³J(F,F) ≈ 5-15 |

Note: These are predicted values based on known data for similar fluorinated pyridine derivatives and are subject to experimental verification.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the NMR signals and elucidate the connectivity and spatial relationships within this compound, various 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would be used to establish ¹H-¹H spin-spin coupling networks, although in this specific molecule with likely only two isolated proton signals, its utility might be limited.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the methyl group and the protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It would be instrumental in confirming the positions of the substituents by showing correlations between the methyl protons and the C-3, C-4, and C-5 carbons, as well as correlations between the aromatic proton and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei. A NOESY experiment could reveal through-space interactions between the methyl protons and the aromatic proton, as well as with the fluorine atoms of the pentafluoroethyl group, aiding in conformational analysis.

Conformational Analysis via Dynamic NMR Spectroscopy

The pentafluoroethyl group attached to the pyridine ring is not static and can rotate around the C-C bond. Dynamic NMR spectroscopy, particularly variable-temperature (VT) NMR, would be a powerful technique to study the conformational dynamics of this group.

At room temperature, the rotation around the C5-CF₂ bond might be fast on the NMR timescale, resulting in averaged signals for the fluorine atoms. However, at lower temperatures, this rotation could be slowed down, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). The energy barrier for this rotation could be determined by analyzing the changes in the NMR line shapes as a function of temperature. This analysis provides valuable insights into the steric and electronic interactions between the bulky pentafluoroethyl group and the adjacent substituents on the pyridine ring.

Advanced Mass Spectrometry Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Elucidation of Fragmentation Pathways and Mechanistic Insights

Electron ionization (EI) mass spectrometry would likely be used to study the fragmentation pathways of this compound. The fragmentation pattern is expected to be characteristic of fluorinated aromatic compounds.

Plausible Fragmentation Pathways:

Loss of a fluorine atom: A common fragmentation pathway for fluoroaromatic compounds is the loss of a fluorine radical, leading to a [M-F]⁺ ion.

Loss of a methyl radical: Cleavage of the C-C bond between the pyridine ring and the methyl group would result in the loss of a methyl radical (•CH₃), forming a [M-CH₃]⁺ ion.

Cleavage of the pentafluoroethyl group: The C-C bond of the pentafluoroethyl group is susceptible to cleavage.

Loss of a trifluoromethyl radical (•CF₃) would generate a [M-CF₃]⁺ ion.

Loss of a pentafluoroethyl radical (•C₂F₅) would lead to a [M-C₂F₅]⁺ ion, which would be the pyridyl cation.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Understanding these fragmentation pathways provides valuable structural information and can be used to confirm the identity of the compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound.

For this compound, the molecular formula is C₈H₄F₆N. The theoretical exact mass can be calculated using the most abundant isotopes of each element.

Calculation of Exact Mass:

Carbon (¹²C): 8 x 12.000000 = 96.000000

Hydrogen (¹H): 4 x 1.007825 = 4.031300

Fluorine (¹⁹F): 6 x 18.998403 = 113.990418

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

Total Exact Mass: 228.024792

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the molecular formula C₈H₄F₆N.

Vibrational Spectroscopy (Infrared and Raman) Studies

Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectrum of this compound can be understood by dissecting the contributions from its distinct molecular fragments.

Pyridine Ring Vibrations: The fundamental vibrations of the pyridine ring are well-documented. aps.org These include ring stretching modes, in-plane and out-of-plane C-H bending modes, and ring deformation modes. The substitution pattern and the electronic nature of the substituents (fluoro, methyl, and pentafluoroethyl) will induce shifts in the positions of these bands compared to unsubstituted pyridine.

C-F Stretching Vibrations: The presence of a fluorine atom on the pyridine ring introduces a strong C-F stretching vibration. In studies of 2-fluoropyridine, this mode is typically observed in the region of 1250-1150 cm⁻¹. researchgate.net The pentafluoroethyl group will exhibit multiple strong C-F stretching bands, typically in the broad 1300-1100 cm⁻¹ region, which may overlap with the C-F stretch of the pyridine ring.

Methyl Group Vibrations: The methyl group attached to the pyridine ring will give rise to several characteristic vibrations. These include symmetric and asymmetric C-H stretching modes in the 3000-2850 cm⁻¹ range, symmetric and asymmetric C-H deformation (bending) modes around 1450 cm⁻¹ and 1375 cm⁻¹, respectively, and rocking modes at lower frequencies.

Pentafluoroethyl Group Vibrations: The -CF₂CF₃ group has its own set of characteristic vibrations. In addition to the strong C-F stretching modes mentioned earlier, C-C stretching and deformation modes involving the perfluorinated ethyl chain will be present at lower frequencies.

The expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, are summarized in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3100-3000 | Pyridine Ring |

| Asymmetric CH₃ Stretching | ~2960 | Methyl Group |

| Symmetric CH₃ Stretching | ~2870 | Methyl Group |

| Pyridine Ring Stretching (C=C, C=N) | 1600-1400 | Pyridine Ring |

| Asymmetric CH₃ Deformation | ~1450 | Methyl Group |

| Symmetric CH₃ Deformation | ~1375 | Methyl Group |

| C-F Stretching (Aryl) | 1250-1150 | 2-Fluoro |

| C-F Stretching (Perfluoroalkyl) | 1300-1100 | Pentafluoroethyl Group |

| Pyridine Ring In-plane Bending | 1200-1000 | Pyridine Ring |

| Pyridine Ring Out-of-plane Bending | 900-700 | Pyridine Ring |

This table is generated based on typical vibrational frequencies for the specified functional groups and may not represent the exact values for the title compound.

Insights into Molecular Symmetry and Intermolecular Interactions

The presence of highly electronegative fluorine atoms in both the fluoro and pentafluoroethyl substituents can lead to significant intermolecular interactions in the condensed phase. These interactions, such as dipole-dipole forces and potential weak C-H···F hydrogen bonds, can influence the vibrational spectra. Such interactions may cause shifts in the vibrational frequencies and changes in the bandwidths of certain modes, particularly those involving the C-H and C-F bonds, when comparing gas-phase and solid-state spectra. A detailed analysis of these spectral changes can provide valuable information about the nature and strength of intermolecular forces.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of the crystal structures of related fluorinated and alkylated pyridines can provide a strong basis for predicting its solid-state molecular structure and packing behavior.

Solid-State Molecular Structure Determination

A hypothetical crystal structure of this compound would reveal key structural parameters. The pyridine ring is expected to be essentially planar. The bond lengths and angles within the ring would be influenced by the electronic effects of the substituents. For instance, the C2-F bond length would be consistent with that of other 2-fluoropyridines. The C4-C(methyl) and C5-C(pentafluoroethyl) bond lengths would also be of interest.

The conformation of the pentafluoroethyl group relative to the pyridine ring is a significant structural feature. Due to steric hindrance and electrostatic interactions, the C-C bond of the pentafluoroethyl group is likely to be twisted out of the plane of the pyridine ring. The precise torsion angle would be determined by a balance of minimizing steric clashes and optimizing electronic interactions.

| Parameter | Expected Value/Range | Basis of Prediction |

| Pyridine Ring Planarity | High (with minor deviations) | General feature of aromatic rings |

| C(aryl)-F Bond Length | ~1.34 - 1.36 Å | Data from other fluoropyridines |

| C(aryl)-C(methyl) Bond Length | ~1.50 - 1.52 Å | Data from methyl-substituted aromatics |

| C(aryl)-C(perfluoroalkyl) Bond Length | ~1.51 - 1.54 Å | Data from perfluoroalkyl-substituted aromatics |

| C-N-C Angle in Ring | ~117° - 120° | Typical for substituted pyridines |

| Torsion Angle (Ring-C-C-F) | Likely non-zero to minimize steric hindrance | Steric effects of the pentafluoroethyl group |

This table presents predicted structural parameters based on analogous compounds.

Crystal Packing and Supramolecular Assembly Investigations

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in the supramolecular assembly.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. The presence of electron-withdrawing fluorine and pentafluoroethyl groups and an electron-donating methyl group creates a polarized ring system, which could favor offset or anti-parallel stacking arrangements to minimize electrostatic repulsion.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···F hydrogen bonds are possible. The pyridine nitrogen can act as a hydrogen bond acceptor, and the highly polarized C-H bonds of the methyl group or the aromatic ring could act as weak donors. The fluorine atoms of the pentafluoroethyl group could also participate as weak hydrogen bond acceptors.

Fluorophilic Interactions: The segregation of hydrocarbon (methyl) and fluorocarbon (pentafluoroethyl) regions of adjacent molecules is a common feature in the crystal packing of partially fluorinated compounds. This "fluorophilic effect" can lead to layered or channeled structures.

Studies on other fluorinated pyridines have shown that the crystal packing can vary from herringbone arrangements to parallel stacking, depending on the degree and position of fluorination. figshare.com The introduction of a perfluoroalkyl group often leads to the formation of fluorinated domains within the crystal structure. It is therefore plausible that the crystal structure of this compound would exhibit a complex interplay of these interactions, potentially leading to a layered structure with segregated hydrocarbon and fluorocarbon regions.

Theoretical and Computational Chemistry Investigations of 2 Fluoro 4 Methyl 5 Pentafluoroethyl Pyridine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and bonding.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. A hypothetical DFT study of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine would begin with geometry optimization. This process identifies the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. From the optimized geometry, various electronic properties can be calculated.

Key electronic properties that would be investigated include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom, further detailing the electron distribution.

A representative data table from such a hypothetical DFT study might look like this:

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C-F Bond Length | Value | Ångstroms |

| C-N Bond Length | Value | Ångstroms |

| Pyridine (B92270) Ring Dihedral Angle | Value | Degrees |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. libretexts.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

An FMO analysis of this compound would involve:

Visualization of HOMO and LUMO: The spatial distribution of these orbitals would be plotted to identify the regions of the molecule involved in electron donation and acceptance.

Calculation of HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A summary of FMO analysis results could be presented as follows:

| Orbital | Energy (eV) | Description |

| HOMO | Value | Primarily located on the pyridine ring and nitrogen atom. |

| LUMO | Value | Predominantly distributed over the pyridine ring and the pentafluoroethyl group. |

| HOMO-LUMO Gap | Value | Indicates the molecule's reactivity. |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the identification and characterization of chemical compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹³C and ¹H NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the proposed structure. Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further structural insights.

A hypothetical table of predicted NMR data might be:

| Atom | Predicted Chemical Shift (ppm) |

| C1 | Value |

| C2 | Value |

| H1 (methyl) | Value |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule. These calculated frequencies, often scaled to correct for approximations in the theoretical model, can be used to assign the peaks in an experimental IR or Raman spectrum. A normal coordinate analysis can further break down the contributions of different internal coordinates (bond stretches, angle bends, etc.) to each vibrational mode.

A sample table of calculated vibrational frequencies could be:

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Value | Value | C-F stretch |

| Value | Value | C-H stretch (methyl) |

| Value | Value | Pyridine ring breathing |

Conformational Analysis and Energy Landscapes

The pentafluoroethyl group attached to the pyridine ring can rotate around the C-C single bond, leading to different conformations. A conformational analysis would explore the potential energy surface of the molecule as a function of this rotation. By calculating the energy of the molecule at various dihedral angles, an energy landscape can be constructed. This would reveal the most stable conformer(s) and the energy barriers between them. Such an analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Computational Studies on Reaction Mechanisms Involving this compound

The reactivity of this compound is largely dictated by the interplay of its substituents on the pyridine ring. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. This reactivity is further modulated by the attached functional groups. Computational studies on similar molecules are instrumental in elucidating the intricate details of reaction mechanisms at a molecular level.

Transition State Analysis and Reaction Energetics

A cornerstone of computational reaction mechanism studies is the characterization of transition states—the fleeting, high-energy configurations that molecules must adopt to transform from reactants to products. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational chemists would employ methods like Density Functional Theory (DFT) to locate and characterize the transition state structures.

In a typical SNAr reaction at the 2-position, a nucleophile would attack the carbon atom bonded to the fluorine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com The transition state for this step would be the highest energy point along the reaction coordinate leading to this intermediate. Subsequent loss of the fluoride (B91410) leaving group constitutes the second step of the reaction.

Table 1: Hypothetical Reaction Energetics for SNAr at the 2-Position of this compound

| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Nucleophilic Attack | Activation Energy (ΔG‡) | 15 - 25 |

| Meisenheimer Complex Formation | Reaction Energy (ΔG) | -5 - -15 |

| Fluoride Elimination | Activation Energy (ΔG‡) | 5 - 10 |

| Overall Reaction | Reaction Energy (ΔG) | -10 - -20 |

Note: These values are hypothetical and intended for illustrative purposes, based on general knowledge of SNAr reactions on activated pyridine rings.

Role of Substituents (Fluoro, Methyl, Pentafluoroethyl) in Modulating Reactivity

The substituents on the pyridine ring play a pivotal role in dictating the molecule's reactivity. nih.gov

Fluoro Group: The fluorine atom at the 2-position is a key player. Its high electronegativity makes the C2 carbon atom highly electrophilic and thus susceptible to nucleophilic attack. Furthermore, fluoride is an excellent leaving group, facilitating the completion of the SNAr reaction. nih.gov

Pentafluoroethyl Group: The pentafluoroethyl group at the 5-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.org This group significantly enhances the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles. The presence of such a group would be expected to lower the activation energy for nucleophilic attack.

Computational studies on fluorinated N-heterocycles have shown that fluorination can dramatically influence a molecule's physical and chemical properties. nih.gov For instance, the introduction of fluorine can alter the stability and reactivity of the heterocyclic ring. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., in advanced materials, host-guest systems excluding biological)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. psu.edu These simulations can provide detailed insights into intermolecular interactions, which are crucial for understanding the properties of materials and host-guest complexes.

In the context of this compound, MD simulations could be employed to investigate its interactions in various non-biological environments. For example, simulations could model the behavior of this molecule within the framework of a metal-organic framework (MOF) or as a guest in a supramolecular host. researchgate.netnih.gov

The highly fluorinated nature of the pentafluoroethyl group would likely lead to unique intermolecular interactions, such as fluorous interactions, which are a subject of ongoing research. digitellinc.com These interactions can drive the self-assembly of molecules into ordered structures. MD simulations of perfluoroalkyl substances have been used to study their interactions with various surfaces and molecules. customer-oci.com

Table 2: Potential Intermolecular Interactions of this compound in a Host-Guest System

| Interaction Type | Description | Potential Role in Host-Guest Binding |

| π-π Stacking | Interaction between the electron-deficient pyridine ring and an electron-rich aromatic host. | Can contribute significantly to the binding affinity. |

| Halogen Bonding | Interaction between the fluorine atoms and an electron-rich site on the host molecule. | Can provide directional control and enhance binding specificity. |

| van der Waals Forces | Non-specific attractive or repulsive forces between the molecule and the host. | Contribute to the overall stability of the complex. |

| Dipole-Dipole Interactions | Interactions arising from the permanent dipole moment of the molecule. | Can influence the orientation of the guest within the host. |

Note: The specific interactions would depend on the nature of the host molecule.

Reactivity and Functionalization of 2 Fluoro 4 Methyl 5 Pentafluoroethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups and bearing a good leaving group. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com

In the pyridine ring, nucleophilic attack is intrinsically favored at the C2 (ortho) and C4 (para) positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgstackexchange.com For 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine, the fluorine atom at the C2 position represents a viable leaving group.

The regioselectivity of nucleophilic attack is primarily directed at the C2 position. The strong inductive effect of the fluorine atom at C2 and the powerful electron-withdrawing nature of the pentafluoroethyl group at C5 make the pyridine ring highly electron-deficient, thereby activating it for nucleophilic attack. The fluorine atom itself is the most probable leaving group. Attack at other positions is electronically disfavored.

A wide range of nucleophiles can be employed in SNAr reactions with activated fluoropyridines. These include, but are not limited to:

O-Nucleophiles: Alkoxides and phenoxides to form ethers.

N-Nucleophiles: Amines (primary and secondary) and azides to introduce nitrogen-containing functionalities.

S-Nucleophiles: Thiolates to generate thioethers.

C-Nucleophiles: Carbanions, such as those derived from malonates or cyanides.

The following table illustrates the expected products from the reaction of this compound with various nucleophiles.

Table 1: Representative SNAr Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-4-methyl-5-pentafluoroethyl-pyridine |

| Amine | Piperidine (B6355638) | 2-(Piperidin-1-yl)-4-methyl-5-pentafluoroethyl-pyridine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methyl-5-pentafluoroethyl-pyridine |

The rate and feasibility of SNAr reactions are profoundly influenced by the nature of both the leaving group and the ring substituents. core.ac.uk

Fluorine as a Leaving Group: In SNAr reactions, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is often inverted, with fluorine being an excellent leaving group (F > Cl, Br, I). stackexchange.comresearchgate.net This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate through a powerful inductive effect (-I effect). stackexchange.com

Pentafluoroethyl Group as an Activating Group: The pentafluoroethyl (-CF₂CF₃) group is a potent electron-withdrawing group due to the cumulative inductive effects of the five fluorine atoms. core.ac.uk Its presence at the C5 position significantly enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions. This activation drastically lowers the energy barrier for the formation of the Meisenheimer complex, thereby accelerating the rate of nucleophilic substitution. The methyl group at C4 has a comparatively minor electronic influence in this context.

The combined activating effects of the ring nitrogen, the C2-fluorine, and the C5-pentafluoroethyl group make this compound a highly reactive substrate for SNAr reactions.

Table 2: Electronic Effects of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Inductive (-I), Mesomeric (-M) | Strong activation of C2, C4, C6 |

| Fluorine | 2 | Strong Inductive (-I) | Activates the ring, stabilizes intermediate, acts as leaving group |

| Methyl | 4 | Weak Inductive (+I) | Minor deactivating effect (counteracted by other groups) |

| Pentafluoroethyl | 5 | Very Strong Inductive (-I) | Strong activation of the ring, especially C2 and C6 |

Metalation and Lithiation Studies of this compound

Metalation, particularly lithiation, is a powerful tool for the functionalization of C-H bonds in aromatic and heteroaromatic systems. The regioselectivity of this process can often be controlled by the presence of a Directed Metalation Group (DMG). organic-chemistry.org

Directed ortho metalation (DoM) involves the deprotonation of a C-H bond positioned ortho to a DMG by a strong base, typically an organolithium reagent. organic-chemistry.org The DMG coordinates to the lithium cation, localizing the base and directing deprotonation to the adjacent position. harvard.edu

For this compound, several sites are potential candidates for deprotonation:

C6-H: This position is ortho to the pyridine nitrogen, which can act as a directing group. It is also activated by the strong inductive effect of the C5-pentafluoroethyl group.

C3-H: This position is ortho to the C2-fluorine and the C4-methyl group. Fluorine is known to be a modest ortho-directing group. researchgate.net

Methyl Group C-H: The protons on the C4-methyl group could potentially be removed to form a benzylic-type anion.

Given the hierarchy of directing groups, the pyridine nitrogen is a more effective DMG than fluorine. nih.gov Therefore, metalation is most likely to occur at the C6 position, which is ortho to the nitrogen. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures is common for the metalation of pyridines, as it can prevent competitive nucleophilic addition of the base to the ring. harvard.edu

Table 3: Potential Sites for Directed Metalation

| Position | Directing Group(s) | Activating/Deactivating Factors | Likelihood of Metalation |

|---|---|---|---|

| C6-H | Pyridine Nitrogen | Activated by C5-pentafluoroethyl group | High |

| C3-H | Fluorine | Steric hindrance from C2-F and C4-Me | Low |

| Methyl C-H | N/A | Less acidic than ring protons | Low (under DoM conditions) |

Once generated, the 6-lithio derivative of this compound is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C6 position. The stability of organometallic species containing perfluoroalkyl groups can be a concern, but zinc ate complexes have been shown to possess greater thermal stability. nih.gov

Alternatively, a Grignard reagent could be prepared from a corresponding 6-bromo or 6-iodo derivative via halogen-metal exchange, for instance using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl).

The resulting organometallic species would be expected to react with various electrophiles as outlined in the table below.

Table 4: Reactions of the C6-Organometallic Derivative

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | Hydroxyalkyl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| Iodine | I₂ | Iodo |

| Boronic Ester | Triisopropyl borate | Boronic acid/ester |

Cross-Coupling Reactions Involving Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com To utilize these methods, a derivative of the parent molecule containing a suitable handle, such as a halide (Br, I) or a triflate (-OTf), is typically required.

Such derivatives can be synthesized using the methods described previously. For instance:

DoM at C6 followed by quenching with iodine would yield 2-Fluoro-6-iodo-4-methyl-5-pentafluoroethyl-pyridine.

SNAr displacement of the C2-fluorine with an oxygen nucleophile, followed by conversion of the resulting alcohol to a triflate, could provide a coupling partner at the C2 position. nih.gov

These derivatives can then participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a pyridyl halide or triflate with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, typically for creating biaryl structures. nih.govnih.gov

Sonogashira Coupling: Coupling of a pyridyl halide with a terminal alkyne to form a C(sp)-C(sp²) bond. nih.gov

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling a pyridyl halide with an amine.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

The following table provides hypothetical examples of cross-coupling reactions starting from a 6-iodo derivative.

Table 5: Potential Cross-Coupling Reactions of a 6-Iodo Derivative

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 6-Phenyl derivative |

| Sonogashira | Phenylacetylene | 6-(Phenylethynyl) derivative |

| Buchwald-Hartwig | Morpholine | 6-Morpholinyl derivative |

| Heck | Styrene | 6-Styryl derivative |

Exploration of C-F Activation and Cleavage Reactions

The activation and subsequent cleavage of carbon-fluorine (C-F) bonds in fluoroaromatic compounds is a challenging but increasingly important transformation in organic synthesis. In the context of this compound, the C-F bond at the 2-position of the pyridine ring is particularly activated towards cleavage due to the electron-withdrawing character of the pyridine nitrogen and the additional influence of the pentafluoroethyl group.

Transition-metal complexes, particularly those of nickel, rhodium, and zirconium, have been shown to mediate the C-F activation of fluoropyridines. acs.orgresearchgate.netacs.org These reactions typically involve the oxidative addition of the C-F bond to a low-valent metal center. For instance, zirconocene (B1252598) complexes have been shown to react with fluoropyridines to selectively cleave the C-F bond at the 2-position, leading to the formation of new C-C bonds. acs.org While specific studies on this compound are not extensively documented, the established reactivity of similar fluoropyridines suggests its susceptibility to such transformations. The reaction likely proceeds through an intermediate where the metal coordinates to the pyridine nitrogen, facilitating the cleavage of the adjacent C-F bond.

Nucleophilic aromatic substitution (SNAr) is another pathway for C-F bond cleavage, where a strong nucleophile displaces the fluoride (B91410) ion. The pyridine ring in this compound is highly electron-deficient, which activates the 2-position for nucleophilic attack. nih.govnih.govorgosolver.com A variety of nucleophiles, including alkoxides, amines, and thiols, can potentially displace the fluorine atom under suitable conditions. The presence of the electron-withdrawing pentafluoroethyl group is expected to further enhance the rate of such substitution reactions. libretexts.org

Suzuki-Miyaura, Heck, Sonogashira, and Other Palladium-Catalyzed Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, the fluorine atom at the 2-position can potentially act as a leaving group in certain cross-coupling reactions, although halides are more commonly used. wikipedia.org

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a widely used method for synthesizing biaryls and other coupled products. wikipedia.org While 2-fluoropyridines are not the most common substrates, their use in Suzuki-Miyaura reactions has been reported. nih.govclaremont.edunih.gov The success of such a reaction with this compound would depend on finding a suitable palladium catalyst and reaction conditions that favor the oxidative addition of the C-F bond over other potential side reactions. The general scheme for a Suzuki-Miyaura reaction is depicted below:

Similarly, other palladium-catalyzed reactions like the Heck and Sonogashira couplings, which form C-C bonds with alkenes and alkynes respectively, could potentially be applied. However, these reactions typically require more reactive leaving groups like bromide or iodide. Therefore, a more common strategy would involve the conversion of a precursor, such as a bromo- or iodo-substituted analogue of the target molecule, to engage in these powerful C-C bond-forming reactions.

| Coupling Reaction | Reactant 1 | Reactant 2 | Typical Catalyst | Bond Formed |

| Suzuki-Miyaura | Organohalide/Triflate | Organoboron Compound | Palladium Complex | C-C |

| Heck | Organohalide/Triflate | Alkene | Palladium Complex | C-C (vinyl) |

| Sonogashira | Organohalide/Triflate | Terminal Alkyne | Palladium/Copper Complex | C-C (alkynyl) |

Oxidation and Reduction Chemistry

The substituent groups on this compound offer sites for oxidation and reduction reactions. The methyl group at the 4-position is susceptible to oxidation to a carboxylic acid. This transformation is commonly achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. google.comacs.org The resulting pyridinecarboxylic acid is a valuable synthetic intermediate.

Reduction of the pyridine ring can be accomplished through catalytic hydrogenation, typically using a platinum or palladium catalyst under a hydrogen atmosphere. This process would yield the corresponding fluorinated piperidine derivative. The conditions required for this reduction are generally harsh and may also affect the pentafluoroethyl group. Specific reduction of the pyridine ring while preserving the fluoroalkyl substituent would require careful selection of reagents and conditions.

Derivatization at the Methyl and Pentafluoroethyl Substituents

Beyond the reactions of the pyridine core, the methyl and pentafluoroethyl groups present opportunities for further functionalization.

As mentioned, the methyl group can be oxidized to a carboxylic acid. sigmaaldrich.com Additionally, the benzylic protons of the methyl group are susceptible to radical halogenation. For instance, reaction with N-iodosuccinimide (NIS) in the presence of a radical initiator can lead to the formation of 2-fluoro-4-(iodomethyl)-5-pentafluoroethyl-pyridine. sigmaaldrich.com This halogenated derivative can then serve as a substrate for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.

The pentafluoroethyl group is generally considered to be chemically robust. However, under specific conditions, it can undergo transformations. Defluorination of perfluoroalkyl groups can be achieved using methods that generate solvated electrons, such as UV irradiation in the presence of sulfite, or through photocatalysis. rsc.orgnih.govnih.gov These reactions proceed via a radical anion intermediate and can lead to the stepwise removal of fluorine atoms.

Radical reactions involving the pentafluoroethyl group are also conceivable. While specific examples for this compound are scarce, radical additions to alkenes and alkynes have been reported for other fluoroalkyl-substituted heterocycles. rsc.org Such reactions would likely require a radical initiator and could lead to the formation of new carbon-carbon bonds at the expense of a C-F bond.

Mechanistic Investigations of Chemical Transformations Involving 2 Fluoro 4 Methyl 5 Pentafluoroethyl Pyridine

Kinetic Studies of Key Reaction Pathways

No specific kinetic studies on the reaction pathways of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine have been found in the reviewed literature. Such studies would typically involve determining reaction rates, rate constants, and activation energies for transformations such as nucleophilic aromatic substitution or cross-coupling reactions involving this compound. This information is crucial for understanding the factors that control the speed and outcome of its chemical reactions.

Isotopic Labeling Experiments for Reaction Mechanism Elucidation

There is no available information on isotopic labeling experiments conducted to elucidate the reaction mechanisms of this compound. Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. For instance, substituting specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N) would allow researchers to track bond-breaking and bond-forming steps.

Influence of Catalysts and Solvent Systems on Reaction Mechanisms

Information regarding the influence of different catalysts and solvent systems on the reaction mechanisms of this compound is not available. Research in this area would explore how the choice of catalyst (e.g., palladium complexes for cross-coupling) or solvent (in terms of polarity, proticity, and coordinating ability) could alter the reaction pathway, rate, and selectivity of transformations involving this specific pyridine (B92270) derivative.

Advanced Applications in Chemical Synthesis and Materials Science Strictly Non Biological/non Clinical

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine as a Building Block in Organic Synthesis

The strategic placement of fluoro- and perfluoroalkyl substituents on the pyridine (B92270) ring makes this compound a versatile precursor in synthetic organic chemistry. These groups significantly influence the reactivity of the pyridine core, facilitating a range of chemical transformations.

Synthesis of Complex Polyheterocyclic Systems

Fluorinated pyridines are crucial intermediates in the construction of complex polyheterocyclic systems, which are integral to various fields of materials science. The presence of fluorine can enhance the thermal stability and tune the electronic characteristics of the final molecular architecture. While specific examples detailing the use of this compound are not extensively documented, its structural motifs suggest a strong potential for such applications.

The general synthetic utility of fluorinated pyridines is well-established. For instance, methods like Rh(III)-catalyzed C–H functionalization have been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This highlights the capability to construct complex pyridine-based structures under controlled conditions. Similarly, electrophilic fluorination of dihydropyridines provides another route to access fluorinated pyridine derivatives that can serve as synthons for more elaborate heterocyclic frameworks. mdpi.com The reactivity of this compound would likely be harnessed in analogous multi-step synthetic sequences to generate novel polyheterocyclic compounds with tailored properties.

Precursors for Advanced Organic Materials (e.g., Liquid Crystals, Conducting Polymers, Fluorinated Networks)

The incorporation of fluorine into organic molecules is a key strategy for designing advanced materials, including liquid crystals and polymers. researchgate.netrsc.org Fluorinated substituents can induce favorable properties such as modified mesophase behavior, high thermal stability, and specific electronic characteristics. rsc.org

Liquid Crystals: The rigid pyridine core of this compound, combined with its highly polar fluorinated substituents, makes it an attractive candidate as a precursor for liquid crystalline materials. The introduction of fluorine atoms into a molecule can significantly alter its melting point, mesophase morphology, and dielectric anisotropy. rsc.org By functionalizing the methyl group or substituting the 2-fluoro position, this pyridine derivative could be incorporated into larger calamitic (rod-like) structures typical of liquid crystals.

Conducting Polymers and Fluorinated Networks: Fluorinated polymers are a significant class of materials known for their chemical resistance, thermal stability, and unique self-assembly properties. rsc.org The polymerization of monomers derived from this compound could lead to novel fluorinated polymers. The properties of such polymers would be heavily influenced by the high fluorine content, potentially leading to materials with low surface energy, hydrophobicity, and enhanced stability.

Ligand Design and Coordination Chemistry Utilizing this compound

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to metal centers to form complexes. The electronic properties of the pyridine ring, and thus its coordination behavior, can be finely tuned by its substituents.

Synthesis of Metal Complexes with this compound as a Ligand

The strong electron-withdrawing nature of the fluoro and pentafluoroethyl groups in this compound reduces the electron density on the pyridine nitrogen. This modification makes it a weaker σ-donor compared to unsubstituted pyridine, which in turn affects the stability and reactivity of its metal complexes. This "electron-poor" characteristic is valuable for stabilizing metals in low oxidation states or for creating complexes with specific electronic or photophysical properties. rsc.orgtcu.edu

The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The resulting coordination geometry and properties would depend on the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands.

| Metal Ion | Potential Coordination Geometry | Anticipated Complex Properties |

| Transition Metals (e.g., Fe, Co, Ni) | Octahedral, Tetrahedral | Modified redox potentials, potential for catalytic activity. |

| Noble Metals (e.g., Ru, Rh, Pd, Au) | Square Planar, Octahedral | Photophysical applications, use in cross-coupling catalysis. nih.gov |

| Lanthanides | High Coordination Numbers | Luminescent materials, magnetic properties. |

This table presents potential outcomes based on the general principles of coordination chemistry with substituted pyridine ligands.

Exploration of Catalytic Activity in Organometallic Systems